Extended Plasma Half-Life vs. Parent Compound Piquizil
Hoquizil, identified as the major human metabolite of piquizil, exhibits a significantly extended plasma residence time relative to its parent compound. The data demonstrate a longer plasma half-life for hoquizil compared to piquizil, directly impacting dosing frequency and sustained bronchodilator effect in vivo [1]. This pharmacokinetic advantage is critical for maintaining therapeutic drug levels without the need for frequent administration.
| Evidence Dimension | Plasma Half-Life (Human) |
|---|---|
| Target Compound Data | Significantly longer than piquizil (exact quantitative value not reported in abstract) |
| Comparator Or Baseline | Piquizil (shorter half-life) |
| Quantified Difference | Qualitatively longer; study states 'had a longer plasma half-time than piquizil' [1] |
| Conditions | Human subjects, urinary metabolite isolation and plasma analysis |
Why This Matters
This PK superiority translates to potential for less frequent dosing, improved patient compliance in research models, and a more stable pharmacodynamic effect compared to the parent drug.
- [1] Schach von Wittenau M, Brewer TF. Quinazolines in man: metabolism and preliminary evaluation of piquizil and hoquizil, two bronchodilators. Pharmacology. 1971;6(3):173-85. View Source
